
Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a cyclohexene ring substituted with tert-butylamino, diallylamino, and pentan-3-yloxy groups, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Substituents: The tert-butylamino, diallylamino, and pentan-3-yloxy groups are introduced through nucleophilic substitution reactions. These reactions typically require the use of strong bases and appropriate solvents to facilitate the substitution.
Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace existing substituents with new ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethyl sulfoxide or tetrahydrofuran, are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s biological activity can be explored for potential therapeutic applications. It may interact with specific biological targets, making it a candidate for drug development.
Medicine: If the compound exhibits pharmacological activity, it could be developed into a drug for treating various diseases. Its interactions with biological pathways and targets would be of particular interest.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes. Its unique chemical properties might make it suitable for specific applications in manufacturing or materials science.
Mécanisme D'action
The mechanism of action of Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Membrane Permeability: The compound might alter cell membrane permeability, affecting the transport of ions and molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate: Similar structure but with one less allyl group.
Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(butan-3-yloxy)cyclohex-1-ene-1-carboxylate: Similar structure but with a butan-3-yloxy group instead of a pentan-3-yloxy group.
Uniqueness
Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is unique due to the specific combination of substituents on the cyclohexene ring
Propriétés
Formule moléculaire |
C24H42N2O3 |
|---|---|
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
ethyl (3S,4S,5S)-5-[bis(prop-2-enyl)amino]-4-(tert-butylamino)-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C24H42N2O3/c1-9-14-26(15-10-2)20-16-18(23(27)28-13-5)17-21(29-19(11-3)12-4)22(20)25-24(6,7)8/h9-10,17,19-22,25H,1-2,11-16H2,3-8H3/t20-,21-,22-/m0/s1 |
Clé InChI |
NTHKNTJHXNPWDJ-FKBYEOEOSA-N |
SMILES isomérique |
CCC(CC)O[C@H]1C=C(C[C@@H]([C@@H]1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC |
SMILES canonique |
CCC(CC)OC1C=C(CC(C1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



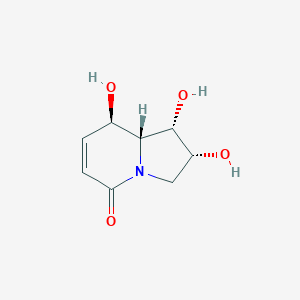
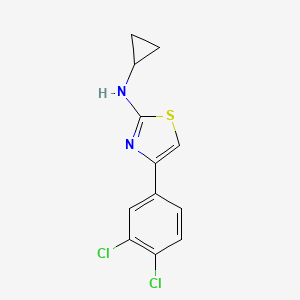


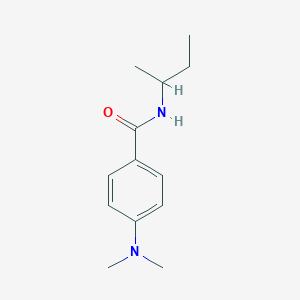
![2-[(3S)-3-methylpiperazin-1-yl]ethanol](/img/structure/B14898969.png)
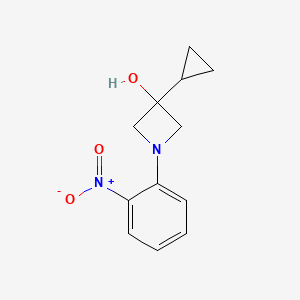
![3-(5-hydroxy-1H-indol-3-yl)-2-(2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanamido)propanoic acid](/img/structure/B14898975.png)
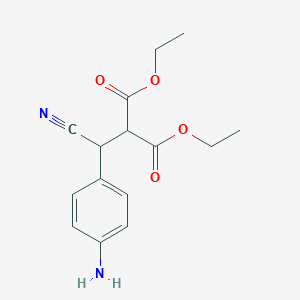
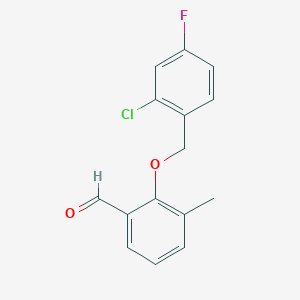


![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)
